molecular formula C22H27NO2 B013075 2-(1-ethylpyrrolidin-2-yl)ethyl 2,2-diphenylacetate CAS No. 102476-22-2

2-(1-ethylpyrrolidin-2-yl)ethyl 2,2-diphenylacetate

Cat. No.: B013075
CAS No.: 102476-22-2
M. Wt: 337.5 g/mol
InChI Key: IXKPRDSSKVNTLV-UHFFFAOYSA-N
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Description

Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.455 g/mol . It is known for its unique structure, which includes a diphenylacetic acid moiety and a pyrrolidinyl ethyl ester group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester typically involves the esterification of diphenylacetic acid with 2-(1-ethyl-2-pyrrolidinyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release diphenylacetic acid and 2-(1-ethyl-2-pyrrolidinyl)ethanol, which may exert biological effects through various pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester is unique due to its combination of the diphenylacetic acid moiety and the pyrrolidinyl ethyl ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

102476-22-2

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

2-(1-ethylpyrrolidin-2-yl)ethyl 2,2-diphenylacetate

InChI

InChI=1S/C22H27NO2/c1-2-23-16-9-14-20(23)15-17-25-22(24)21(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,20-21H,2,9,14-17H2,1H3

InChI Key

IXKPRDSSKVNTLV-UHFFFAOYSA-N

SMILES

CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester

Origin of Product

United States

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